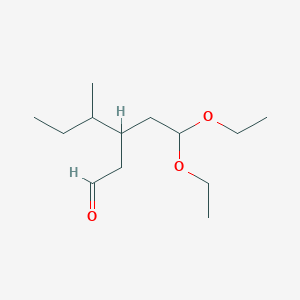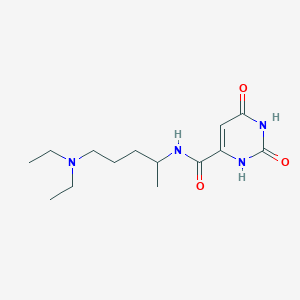
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a pyrrole ring fused to a thiophene ring, with a carbonyl azide functional group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with azidation reagents. One common method is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with sodium azide (NaN3) to form the carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反応の分析
Types of Reactions
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide involves its interaction with various molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid: A precursor to the carbonyl azide derivative.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A similar compound with methyl groups on the pyrrole ring.
N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide: A related compound with a carbohydrazide group .
Uniqueness
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is unique due to its carbonyl azide functional group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
特性
CAS番号 |
74772-18-2 |
|---|---|
分子式 |
C9H6N4OS |
分子量 |
218.24 g/mol |
IUPAC名 |
3-pyrrol-1-ylthiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H6N4OS/c10-12-11-9(14)8-7(3-6-15-8)13-4-1-2-5-13/h1-6H |
InChIキー |
RWSVHUMXTCBTBP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


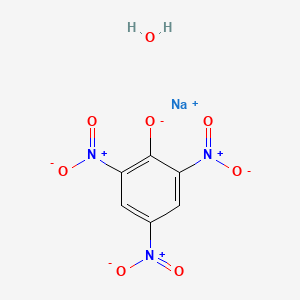
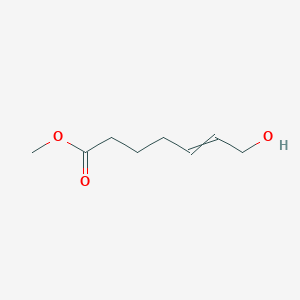
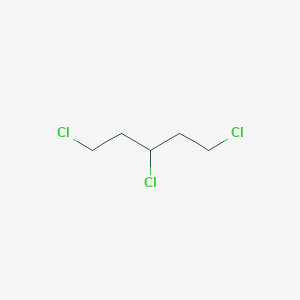


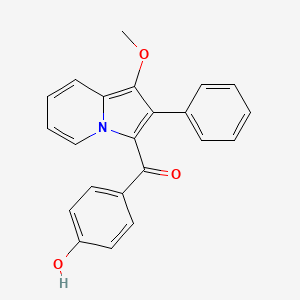
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
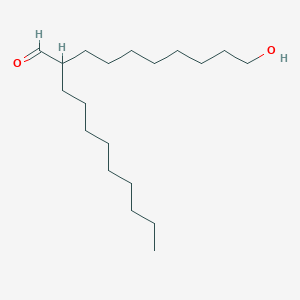
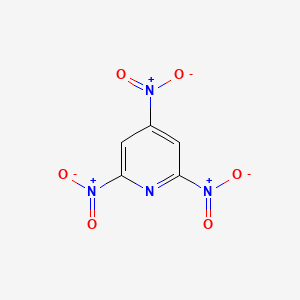
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)
